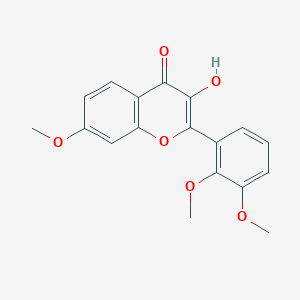![molecular formula C6H7NO2S B14790557 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is a heterocyclic compound with a unique structure that combines a pyran ring and a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves the phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes. The reaction is typically carried out under nitrogen atmosphere in toluene at 40°C, using PMe2Ph as the catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hedgehog signaling pathway by binding to key proteins involved in this pathway. This inhibition can prevent the proliferation of cancer cells and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5H-pyrano[2,3-d]thiazol-7-ol
- 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine derivatives
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways, such as the hedgehog pathway, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H7NO2S |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-ol |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-9-6-5(4)7-3-10-6/h3-4,8H,1-2H2 |
Clé InChI |
GASJJSWXLPJUCN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)

![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
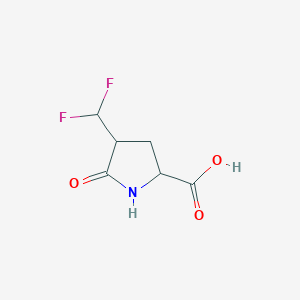


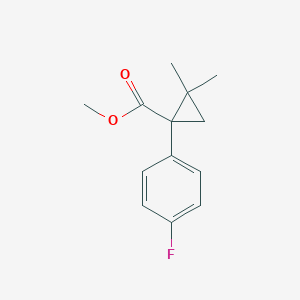
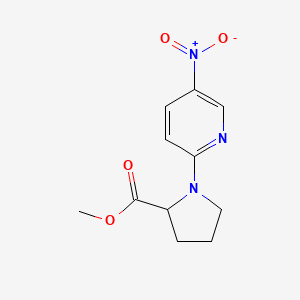

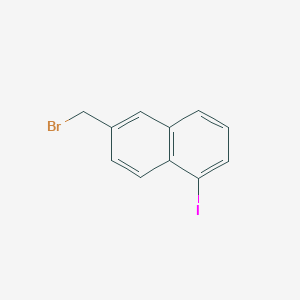
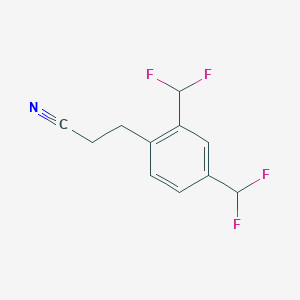

![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
